molecular formula C6H8N2O2S B1338719 N-Methylpyridine-3-sulfonamide CAS No. 4847-34-1

N-Methylpyridine-3-sulfonamide

Cat. No.: B1338719
CAS No.: 4847-34-1
M. Wt: 172.21 g/mol
InChI Key: VWJKIEGKFXYPIQ-UHFFFAOYSA-N
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Description

N-Methylpyridine-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Pyridine-3-sulfonyl chloride+MethylamineThis compound+HCl\text{Pyridine-3-sulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} Pyridine-3-sulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial to achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Methylpyridine-3-sulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-Methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The pathways involved often include inhibition of key metabolic processes, which can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonamide: Lacks the methyl group, resulting in different chemical properties.

    N-Methylpyridine-2-sulfonamide: The sulfonamide group is attached to a different position on the pyridine ring, affecting its reactivity.

    N-Methylbenzenesulfonamide: Contains a benzene ring instead of a pyridine ring, leading to different applications and properties.

Uniqueness

N-Methylpyridine-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective enzyme inhibitor sets it apart from other sulfonamide derivatives, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJKIEGKFXYPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305511
Record name N-Methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-34-1
Record name N-Methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4847-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridine-3-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BHMPS exert its anti-cancer effects?

A: BHMPS acts by inhibiting the interaction between Rab27a, a protein involved in vesicle trafficking, and its effector protein Slp4. [] This disruption of the Rab27a-Slp4 interaction interferes with the secretion of proteins crucial for cancer cell migration and invasion, such as epidermal growth factor receptor (EGFR) and fibronectin. [] By reducing EGFR and fibronectin secretion, BHMPS effectively hinders the ability of cancer cells to move and invade surrounding tissues. []

Q2: What are the pharmacokinetic properties of BHMPS?

A: A validated high-performance liquid chromatography method was used to determine the pharmacokinetic profile of BHMPS in rats. [] Following oral administration of BHMPS (10 mg/kg), the bioavailability was approximately 73.7%. [] This indicates that BHMPS is well-absorbed after oral administration.

Q3: Are there any analytical methods available for quantifying BHMPS?

A: Yes, a validated high-performance liquid chromatography method has been developed for the quantification of BHMPS in rat plasma. [] This method utilizes a reversed-phase C18 column and UV detection at 280 nm for analysis. [] The method demonstrated a detection limit of 0.03 μg/mL for BHMPS in rat plasma. []

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